Cas no 2034201-07-3 (Methyl α-[[[2-(cyclopropylmethoxy)-4-pyridinyl]carbonyl]amino]-3-methylbenzeneacetate)

Methyl α-[[[2-(cyclopropylmethoxy)-4-pyridinyl]carbonyl]amino]-3-methylbenzeneacetate is a synthetic organic compound featuring a pyridine core substituted with a cyclopropylmethoxy group and an ester-linked benzeneacetate moiety. This structure imparts potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of bioactive molecules. The cyclopropylmethoxy and methylbenzeneacetate groups enhance steric and electronic properties, which may influence binding affinity or metabolic stability in target applications. The ester functionality offers flexibility for further derivatization, making it a versatile building block in medicinal chemistry. Its well-defined molecular architecture supports precise modifications for structure-activity relationship studies.
Methyl α-[[[2-(cyclopropylmethoxy)-4-pyridinyl]carbonyl]amino]-3-methylbenzeneacetate structure
2034201-07-3 structure
Product name:Methyl α-[[[2-(cyclopropylmethoxy)-4-pyridinyl]carbonyl]amino]-3-methylbenzeneacetate
CAS No:2034201-07-3
MF:C20H22N2O4
MW:354.399685382843
CID:5983851
PubChem ID:92085514

Methyl α-[[[2-(cyclopropylmethoxy)-4-pyridinyl]carbonyl]amino]-3-methylbenzeneacetate Chemical and Physical Properties

Names and Identifiers

    • LYLWOXVKUDXWEZ-UHFFFAOYSA-N
    • Benzeneacetic acid, α-[[[2-(cyclopropylmethoxy)-4-pyridinyl]carbonyl]amino]-3-methyl-, methyl ester
    • methyl 2-[[2-(cyclopropylmethoxy)pyridine-4-carbonyl]amino]-2-(3-methylphenyl)acetate
    • AKOS026690156
    • methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-2-(m-tolyl)acetate
    • methyl 2-{[2-(cyclopropylmethoxy)pyridin-4-yl]formamido}-2-(3-methylphenyl)acetate
    • F6475-6475
    • 2034201-07-3
    • Methyl α-[[[2-(cyclopropylmethoxy)-4-pyridinyl]carbonyl]amino]-3-methylbenzeneacetate
    • Inchi: 1S/C20H22N2O4/c1-13-4-3-5-15(10-13)18(20(24)25-2)22-19(23)16-8-9-21-17(11-16)26-12-14-6-7-14/h3-5,8-11,14,18H,6-7,12H2,1-2H3,(H,22,23)
    • InChI Key: LYLWOXVKUDXWEZ-UHFFFAOYSA-N
    • SMILES: C(C1C=CC=C(C)C=1)(C(=O)OC)NC(C1=CC=NC(OCC2CC2)=C1)=O

Computed Properties

  • Exact Mass: 354.15795719g/mol
  • Monoisotopic Mass: 354.15795719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 8
  • Complexity: 494
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 77.5Ų
  • XLogP3: 3.2

Experimental Properties

  • Density: 1.220±0.06 g/cm3(Predicted)
  • Boiling Point: 535.3±50.0 °C(Predicted)
  • pka: 11.88±0.46(Predicted)

Methyl α-[[[2-(cyclopropylmethoxy)-4-pyridinyl]carbonyl]amino]-3-methylbenzeneacetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6475-6475-10mg
methyl 2-{[2-(cyclopropylmethoxy)pyridin-4-yl]formamido}-2-(3-methylphenyl)acetate
2034201-07-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F6475-6475-2μmol
methyl 2-{[2-(cyclopropylmethoxy)pyridin-4-yl]formamido}-2-(3-methylphenyl)acetate
2034201-07-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F6475-6475-3mg
methyl 2-{[2-(cyclopropylmethoxy)pyridin-4-yl]formamido}-2-(3-methylphenyl)acetate
2034201-07-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F6475-6475-5mg
methyl 2-{[2-(cyclopropylmethoxy)pyridin-4-yl]formamido}-2-(3-methylphenyl)acetate
2034201-07-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F6475-6475-15mg
methyl 2-{[2-(cyclopropylmethoxy)pyridin-4-yl]formamido}-2-(3-methylphenyl)acetate
2034201-07-3 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F6475-6475-10μmol
methyl 2-{[2-(cyclopropylmethoxy)pyridin-4-yl]formamido}-2-(3-methylphenyl)acetate
2034201-07-3 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F6475-6475-4mg
methyl 2-{[2-(cyclopropylmethoxy)pyridin-4-yl]formamido}-2-(3-methylphenyl)acetate
2034201-07-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F6475-6475-5μmol
methyl 2-{[2-(cyclopropylmethoxy)pyridin-4-yl]formamido}-2-(3-methylphenyl)acetate
2034201-07-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F6475-6475-25mg
methyl 2-{[2-(cyclopropylmethoxy)pyridin-4-yl]formamido}-2-(3-methylphenyl)acetate
2034201-07-3 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F6475-6475-30mg
methyl 2-{[2-(cyclopropylmethoxy)pyridin-4-yl]formamido}-2-(3-methylphenyl)acetate
2034201-07-3 90%+
30mg
$119.0 2023-05-17

Methyl α-[[[2-(cyclopropylmethoxy)-4-pyridinyl]carbonyl]amino]-3-methylbenzeneacetate Related Literature

Additional information on Methyl α-[[[2-(cyclopropylmethoxy)-4-pyridinyl]carbonyl]amino]-3-methylbenzeneacetate

Methyl α-[[[2-(cyclopropylmethoxy)-4-pyridinyl]carbonyl]amino]-3-methylbenzeneacetate (CAS No. 2034201-07-3): A Comprehensive Overview

Methyl α-[[[2-(cyclopropylmethoxy)-4-pyridinyl]carbonyl]amino]-3-methylbenzeneacetate (CAS No. 2034201-07-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of benzeneacetate with a unique structural configuration that includes a cyclopropylmethoxy and pyridinyl moiety. The intricate structure of this compound makes it an interesting candidate for various biological and therapeutic applications.

The chemical structure of Methyl α-[[[2-(cyclopropylmethoxy)-4-pyridinyl]carbonyl]amino]-3-methylbenzeneacetate is characterized by a benzene ring substituted with a methyl group at the 3-position and an acetate group at the 1-position. The acetate group is further substituted with an amino group, which is itself linked to a carbonyl group. The carbonyl group is attached to a pyridine ring, which is substituted with a cyclopropylmethoxy group at the 2-position. This complex arrangement of functional groups imparts unique chemical and biological properties to the compound.

Recent studies have explored the potential therapeutic applications of Methyl α-[[[2-(cyclopropylmethoxy)-4-pyridinyl]carbonyl]amino]-3-methylbenzeneacetate. One notable area of research is its activity as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in cellular signaling pathways and are involved in various physiological processes, including neurotransmission, immune response, and hormone regulation. The ability of this compound to interact with specific GPCRs has been investigated in several preclinical studies, showing promising results in modulating receptor activity and potentially treating various diseases.

In addition to its potential as a GPCR modulator, Methyl α-[[[2-(cyclopropylmethoxy)-4-pyridinyl]carbonyl]amino]-3-methylbenzeneacetate has also been studied for its anti-inflammatory properties. Inflammatory diseases, such as arthritis and inflammatory bowel disease (IBD), are characterized by chronic inflammation that can lead to tissue damage and organ dysfunction. Preclinical studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models, suggesting its potential as an anti-inflammatory agent.

The pharmacokinetic properties of Methyl α-[[[2-(cyclopropylmethoxy)-4-pyridinyl]carbonyl]amino]-3-methylbenzeneacetate have also been investigated to understand its behavior in biological systems. Studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles, making it suitable for further development as a therapeutic agent. Additionally, its metabolic stability and low toxicity profile are advantageous for drug development.

Despite its promising therapeutic potential, the development of Methyl α-[[[2-(cyclopropylmethoxy)-4-pyridinyl]carbonyl]amino]-3-methylbenzeneacetate into a clinical drug requires extensive preclinical and clinical testing. Preclinical studies are essential to evaluate the safety and efficacy of the compound in animal models before advancing to human trials. Clinical trials will further assess the safety, tolerability, and therapeutic effects of the compound in human subjects.

In conclusion, Methyl α-[[[2-(cyclopropylmethoxy)-4-pyridinyl]carbonyl]amino]-3-methylbenzeneacetate (CAS No. 2034201-07-3) is a promising compound with potential applications in various therapeutic areas, including GPCR modulation and anti-inflammatory treatment. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential benefits, this compound holds significant promise for advancing medical treatments in the future.

Recommend Articles

Recommended suppliers
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.